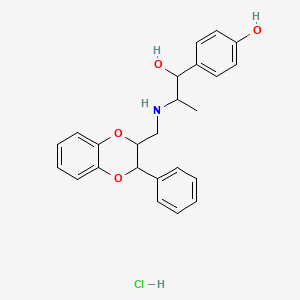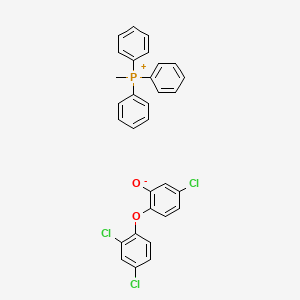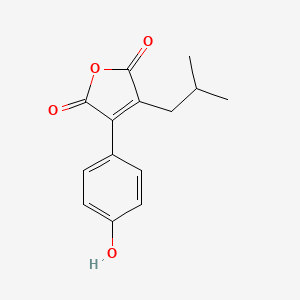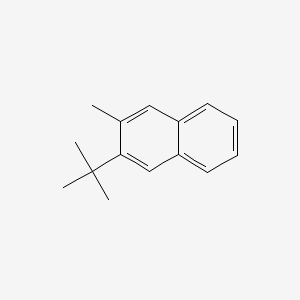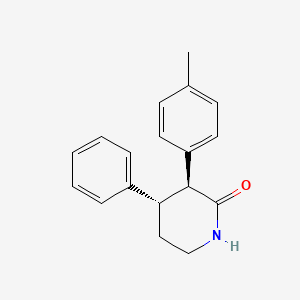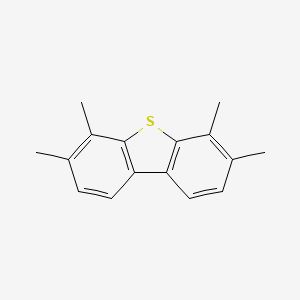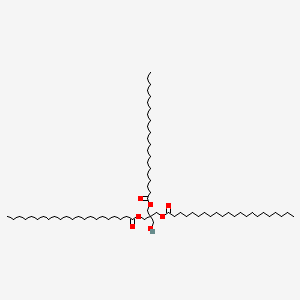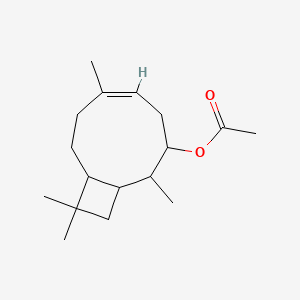
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,10-Tetramethylbicyclo(720)undec-5-en-3-yl acetate is an organic compound with the molecular formula C17H28O2 It is known for its unique bicyclic structure, which includes a bicyclo[720]undecane framework with multiple methyl groups and an acetate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate typically involves the following steps:
Formation of the bicyclic framework: The bicyclo[7.2.0]undecane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Introduction of methyl groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate. These reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Acetylation: The final step involves the acetylation of the hydroxyl group on the bicyclic framework to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles such as amines or thiols replace the acetate group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and the effects of steric hindrance on chemical reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with unique structural features.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and multiple methyl groups can influence the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol: This compound has a hydroxyl group instead of an acetate ester.
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one: This compound has a ketone group instead of an acetate ester.
4,8,11,11-Tetramethylbicyclo(7.2.0)undec-3-en-5-ol: This compound has a different substitution pattern on the bicyclic framework.
Uniqueness
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate is unique due to its specific combination of a bicyclic framework with multiple methyl groups and an acetate ester. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84963-22-4 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
[(5Z)-2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C17H28O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,12,14-16H,6,8-10H2,1-5H3/b11-7- |
InChI-Schlüssel |
KHMKMDPIRWLYKU-XFFZJAGNSA-N |
Isomerische SMILES |
CC1C(C/C=C(\CCC2C1CC2(C)C)/C)OC(=O)C |
Kanonische SMILES |
CC1C(CC=C(CCC2C1CC2(C)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



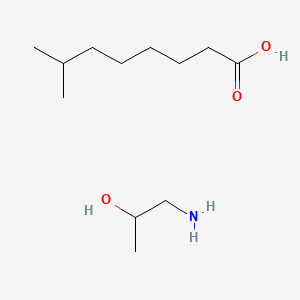

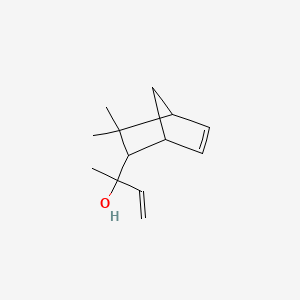
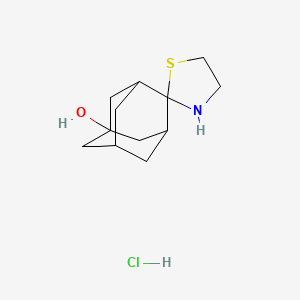
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
